2,3-Dihydro-1H-benzimidazole-5-carboxylic acid

Description

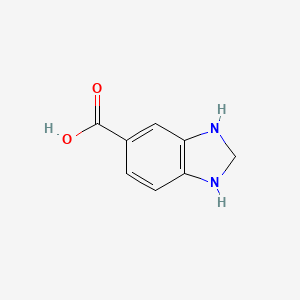

2,3-Dihydro-1H-benzimidazole-5-carboxylic acid (IUPAC name: 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid) is a bicyclic heterocyclic compound featuring a benzimidazole core with a ketone group at the 2-position and a carboxylic acid substituent at the 5-position. Its molecular formula is C₈H₆N₂O₃, with an average molecular mass of 178.147 g/mol . The compound's structure combines aromaticity with hydrogen-bonding capabilities from the carboxylic acid and NH groups, making it a versatile scaffold in medicinal chemistry and material science.

Properties

CAS No. |

851669-20-0 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2,3-dihydro-1H-benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-3,9-10H,4H2,(H,11,12) |

InChI Key |

WIIFZYZMLRVMIP-UHFFFAOYSA-N |

Canonical SMILES |

C1NC2=C(N1)C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted benzimidazoles, oxo derivatives, and dihydro derivatives, which have various applications in medicinal chemistry and material science .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including 2,3-dihydro-1H-benzimidazole-5-carboxylic acid. For instance, compounds derived from this structure have shown promising results against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against a range of bacterial and fungal strains. Research indicates that derivatives of 2,3-dihydro-1H-benzimidazole-5-carboxylic acid possess significant antibacterial and antifungal properties. For example, compounds synthesized with this core structure showed minimum inhibitory concentrations (MIC) in the low micromolar range against several pathogenic microorganisms .

Biological Research Applications

Targeting Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and is a target for antimicrobial drugs. Derivatives of 2,3-dihydro-1H-benzimidazole-5-carboxylic acid have been explored for their ability to inhibit DHFR, showcasing their potential in developing new antimicrobial agents .

Molecular Modeling Studies

Molecular modeling studies have been employed to understand the interactions between 2,3-dihydro-1H-benzimidazole-5-carboxylic acid derivatives and biological targets. These studies help in predicting the binding affinities and optimizing the chemical structures for enhanced biological activity .

Synthetic Applications

Organic Synthesis

The versatility of 2,3-dihydro-1H-benzimidazole-5-carboxylic acid as a building block in organic synthesis is noteworthy. It can be used to synthesize various complex molecules through reactions such as amidation and esterification. This property makes it valuable in the development of new materials and chemicals .

Catalytic Applications

Research has indicated that benzimidazole derivatives can act as catalysts in organic reactions, enhancing reaction rates and selectivity. The unique structural features of these compounds contribute to their effectiveness as catalysts in various synthetic pathways .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of synthesized derivatives of 2,3-dihydro-1H-benzimidazole-5-carboxylic acid against HCT116 colorectal carcinoma cells. The results showed that certain compounds had IC50 values significantly lower than standard treatments, suggesting higher potency and selectivity towards cancer cells over normal cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzimidazole derivatives were tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that some compounds exhibited remarkable antimicrobial activity with MIC values comparable to established antibiotics, highlighting their potential for therapeutic use .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

Pathways Involved: It can inhibit the activity of enzymes like topoisomerases and kinases, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2-Mercapto-1H-benzimidazole-5-carboxylic Acid

- Structure : Replaces the 2-oxo group with a thiol (-SH) group.

- Molecular Formula : C₈H₆N₂O₂S.

- Key Differences :

Methyl Ester Derivative (2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic Acid Methyl Ester)

- Structure : Carboxylic acid is esterified to a methyl ester.

- Molecular Formula : C₉H₈N₂O₃.

- Key Differences :

Substituent Modifications on the Benzimidazole Core

2-(4-Hydroxy-phenyl)-1H-benzimidazole-5-carboxylic Acid (Compound 14)

- Structure : Phenyl ring with a hydroxyl group at the 4-position.

- Molecular Formula : C₁₄H₁₀N₂O₃.

- Key Differences: The phenolic -OH group introduces additional hydrogen-bonding and antioxidant properties. Reported to exhibit enhanced biological activity in enzyme inhibition assays compared to the parent compound .

2-(3-Chloro-phenyl)-1H-benzimidazole-5-carboxylic Acid

- Structure : Chlorine substituent at the 3-position of the phenyl ring.

- Molecular Formula : C₁₄H₉ClN₂O₂.

- Key Differences: The electron-withdrawing Cl group increases acidity of the carboxylic acid (lower pKa) and stabilizes the aromatic ring. Potential for enhanced binding to hydrophobic pockets in proteins .

N-Substituted Derivatives

1-Benzyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic Acid

- Structure : Benzyl group at the 1-position nitrogen.

- Molecular Formula : C₁₅H₁₂N₂O₃.

- Key Differences :

1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic Acid

Extended Conjugation Systems

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

- Structure : Hybrid structure incorporating benzodioxin and pyrazole moieties.

- Molecular Formula : C₁₉H₁₅N₂O₄.

- Key Differences :

- Extended π-conjugation enhances UV absorption, relevant for photophysical applications.

- The benzodioxin group contributes to electron-donating effects, modulating redox properties .

Biological Activity

2,3-Dihydro-1H-benzimidazole-5-carboxylic acid is a compound that belongs to the benzimidazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,3-dihydro-1H-benzimidazole-5-carboxylic acid is , with a molecular weight of approximately 180.17 g/mol. The compound features a benzodiazole structure that contributes to its reactivity and biological potential. The presence of the carboxylic acid group at the 5-position enhances its interactions with various biological targets.

Target Interactions

Research indicates that benzimidazole derivatives, including 2,3-dihydro-1H-benzimidazole-5-carboxylic acid, exhibit high affinity for multiple receptors and enzymes. Notably, they can inhibit topoisomerases, which are crucial for DNA replication in cancer cells . This inhibition is significant for anticancer applications.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage.

- Cell Proliferation and Apoptosis : By modulating signaling pathways related to cell growth and death, this compound can affect tumor progression .

- Enzyme Inhibition : It interacts with various enzymes, leading to altered metabolic pathways that can enhance or inhibit cellular functions.

Antimicrobial Properties

2,3-Dihydro-1H-benzimidazole-5-carboxylic acid exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can outperform standard antibiotics in certain assays .

Antiviral Effects

The compound has also demonstrated antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral RNA synthesis by blocking RNA polymerase II activity .

Anti-inflammatory and Analgesic Effects

Research suggests that this compound may possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Additionally, it has been explored for analgesic effects in animal models.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2,3-dihydro-1H-benzimidazole-5-carboxylic acid:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Antioxidant Activity Assessment :

Summary of Pharmacological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antiviral | Inhibits viral RNA synthesis; active against RNA viruses |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Potential candidate for treating inflammation |

| Analgesic | Demonstrates pain-relieving properties in animal models |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,3-Dihydro-1H-benzimidazole-5-carboxylic acid derivatives?

Derivatives of this compound are typically synthesized via esterification or amidation reactions. For instance, ester derivatives (e.g., methyl esters) are prepared by condensing the parent acid with alcohols under acidic conditions, while amidation involves coupling with amines using activating agents. These methods yield derivatives evaluated for biological activity, such as 5-HT3 receptor antagonism . IR spectroscopy is critical for confirming intramolecular hydrogen bonding, which stabilizes bioactive conformations .

Q. What spectroscopic techniques are essential for characterizing benzimidazole derivatives?

Key techniques include:

- IR Spectroscopy : Identifies hydrogen bonding patterns (e.g., intramolecular H-bonds in solid-state and solution phases) .

- NMR Spectroscopy : Resolves substituent positioning and confirms molecular structure.

- Mass Spectrometry : Validates molecular weight and purity.

- X-ray Crystallography : Resolves crystal structures using programs like SHELX, enabling precise conformational analysis .

Q. How are initial biological activities of benzimidazole derivatives assessed?

In vitro assays, such as radioligand binding (e.g., [³H]ICS 205-930 displacement for 5-HT3 receptor affinity), are paired with in vivo models like the von Bezold-Jarisch reflex in rats to measure functional antagonism. Activity metrics (e.g., Ki, ED50) are reported to compare potency .

Advanced Research Questions

Q. How can computational modeling resolve structure-activity relationships (SAR) for 5-HT3 receptor antagonists?

Molecular docking and pharmacophore mapping align derivatives with receptor binding pockets. For example, endo-substituted azabicycloalkyl derivatives exhibit superior activity due to conformational compatibility with the receptor’s active site, as demonstrated by energy-minimized models . Advanced software (e.g., Gaussian, AutoDock) predicts binding affinities and guides structural optimization.

Q. What strategies address contradictory bioactivity data between in vitro and in vivo assays?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To resolve these:

Q. How can intramolecular hydrogen bonding influence the biological activity of benzimidazole derivatives?

IR and computational studies reveal that intramolecular H-bonds (e.g., between the benzimidazole NH and ester carbonyl) stabilize bioactive conformations. Derivatives lacking such interactions (e.g., exo-substituted analogs) show reduced receptor affinity, highlighting the role of conformational rigidity in activity .

Q. What experimental approaches validate the crystallographic purity of synthesized derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines crystal structures and calculates residual electron density to confirm purity. High-resolution data (e.g., R-factor < 5%) ensure accurate structural assignments .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting SAR data across structurally similar derivatives?

Contradictions may stem from subtle stereoelectronic effects. Approaches include:

- Comparative Molecular Field Analysis (CoMFA) : Maps steric/electrostatic contributions to activity.

- Free-Wilson Analysis : Quantifies substituent contributions independently.

- Crystallographic Overlays : Compare bioactive conformations to identify critical structural motifs .

Q. What methods are recommended for resolving discrepancies in receptor binding vs. functional assay data?

- Schild Analysis : Determines antagonist potency (pA2 values) in functional assays.

- Allosteric Modulation Studies : Assess non-competitive binding mechanisms.

- Receptor Mutagenesis : Identifies binding site residues critical for activity .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in benzimidazole derivative synthesis?

Q. How can iterative design-improve lead optimization for benzimidazole-based therapeutics?

Employ a cyclic workflow:

Synthesize derivatives with targeted substituents.

Test in vitro/in vivo assays.

Refine models using SAR and computational feedback.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.